5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Overview
Description
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a halogenated heterocyclic compound with the molecular formula C10H13BrN2Si and a molecular weight of 269.21 g/mol . This compound is characterized by the presence of a bromine atom, a trimethylsilyl group, and an ethynyl group attached to a pyridine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves the following steps:
Bromination: The starting material, 3-ethynylpyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 5-position of the pyridine ring.
Trimethylsilylation: The brominated intermediate is then subjected to a trimethylsilylation reaction using trimethylsilyl chloride (TMSCl) and a base such as triethylamine (TEA) to introduce the trimethylsilyl group at the ethynyl position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The trimethylsilyl group can be removed under basic conditions to generate a terminal alkyne, which can then participate in coupling reactions such as Sonogashira coupling or Suzuki coupling.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), copper iodide (CuI), and bases like triethylamine (TEA) are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds or alkyne derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced pyridine derivatives.
Scientific Research Applications
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways The bromine atom and the ethynyl group confer reactivity, allowing the compound to participate in various chemical reactionsThe compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
- 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine
Uniqueness
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine is unique due to the presence of both a bromine atom and a trimethylsilyl-ethynyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
5-bromo-3-(2-trimethylsilylethynyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKTCNJXFYEOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587757 | |
Record name | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905966-34-9 | |
Record name | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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